1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Kinase drug discovery programs often stall when generic building blocks fail to establish the precise molecular geometry needed for ATP-binding pocket engagement. 1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine solves this with its defining 3-bromopyridine substitution pattern that enables critical halogen bonding and provides a cross-coupling handle for SAR diversification. • Direct precursor to aminopyrazolopyridine libraries targeting ALK & MKNK1/2 kinases • Bromine atom serves as a versatile synthetic handle for Suzuki, Buchwald, and other Pd-catalyzed elaborations • Applicable as a PROTAC warhead scaffold for targeted kinase degradation. Supplied at ≥95% purity with sealed dry storage for reproducible synthetic outcomes.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 1247866-28-9
Cat. No. B1526517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine
CAS1247866-28-9
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=C(C=N2)N)Br
InChIInChI=1S/C8H7BrN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
InChIKeyJSMBDRXCGHZTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine: Heterocyclic Building Block for Kinase Chemistry


1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine is a specialized heteroaromatic building block defined by its unique 3-bromopyridine substitution pattern [1]. This substitution pattern, linking a 3-bromopyridine to a 1H-pyrazol-4-amine core, is a key structural feature that distinguishes it from other pyrazol-4-amine analogs. This compound is primarily utilized in academic and industrial research as a key intermediate for synthesizing complex, target-focused molecules, particularly within kinase inhibitor programs, rather than as a final bioactive agent itself .

Why Standard Pyrazol-4-amine Cannot Substitute


Direct substitution with a generic 1H-pyrazol-4-amine is not feasible due to the critical role of the 3-bromopyridin-2-yl moiety. This specific group is essential for establishing the correct molecular geometry and electronic properties required for binding to biological targets of interest, such as specific kinase ATP-binding pockets [1]. Replacing it with a simple aryl or alkyl group would drastically alter the compound's steric profile, hydrogen-bonding capabilities, and halogen bonding potential, leading to a complete loss of the desired structure-activity relationships (SAR) for the intended synthetic pathway. The bromine atom also serves as a crucial synthetic handle for further elaboration through cross-coupling reactions, which a generic analog would lack [1].

Key Differentiators from Closest Analogs


3-Bromopyridine Moiety: A Selectivity Handle

The defining structural feature of 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine is its unique substitution pattern. In comparison to the more common 5-(5-bromopyridin-2-yl)-1H-pyrazol-4-amine , the target compound features a bromine atom at the 3-position of the pyridine ring, directly linked via the 2-position. This specific arrangement is known to be critical for interacting with the ATP-binding pockets of certain kinases, a feature not found in its 5-bromo isomer [1]. This positional specificity is a primary driver for its selection as a synthetic intermediate.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Bromine as Cross-Coupling Handle

A key differentiator for this compound is the presence of the bromine atom, which serves as a versatile synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) [1]. This contrasts with a non-halogenated analog like 1-(pyridin-2-yl)-1H-pyrazol-4-amine , which would lack this point of reactivity and thus limit its utility in generating diverse chemical libraries. The bromine atom allows for the late-stage introduction of various aryl, alkenyl, or alkynyl groups, enabling the rapid exploration of chemical space around the core scaffold.

Organic Synthesis Cross-Coupling Chemistry Building Blocks

Balanced Polarity and Drug-Likeness

The calculated physicochemical properties of 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine provide a baseline for its drug-like characteristics. With a molecular weight of 239.07 g/mol and a predicted LogP of 1.612 , the compound falls within the favorable range for oral drug candidates as per Lipinski's Rule of Five. Compared to a much larger or more lipophilic derivative, this balanced profile suggests the compound, and its derivatives, are more likely to possess favorable ADME (absorption, distribution, metabolism, excretion) properties, making it a strategic starting point for optimization campaigns.

Drug Design Physicochemical Properties Lipinski's Rule of Five

Research Applications


Aminopyrazolopyridine-Based Kinase Inhibitors

This compound serves as a direct precursor for synthesizing a library of aminopyrazolopyridine derivatives, a privileged scaffold for targeting a wide range of kinases, including ALK and MKNK1/2, which are implicated in cancer and inflammatory diseases [1]. Researchers use it to explore structure-activity relationships (SAR) by functionalizing the bromine atom to modulate potency, selectivity, and pharmacokinetic properties [2].

Halogen-Bonding Directed Inhibitors

The 3-bromopyridine moiety is strategically positioned to engage in halogen bonding with specific residues in a target protein's active site. This compound is therefore ideal for programs where halogen bonding is being exploited to enhance binding affinity and selectivity over off-target proteins, a common strategy in modern drug design [3].

PROTAC Development

As a functionalized building block, 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine can be incorporated into the 'warhead' of a PROTAC (Proteolysis Targeting Chimera) molecule. The pyrazolopyridine core provides a scaffold with known kinase-binding properties, which can be optimized and linked to an E3 ligase-binding moiety to induce selective degradation of a disease-relevant kinase.

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